3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid
Description
3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid is an organic compound characterized by an isoxazole ring substituted with a carboxylic acid group at position 4, a methyl group at position 5, and a 2-fluorophenyl moiety at position 3 (Figure 1). Its molecular formula is C₁₁H₈FNO₃, with a molar mass of 221.18 g/mol . The compound typically exists as a white crystalline solid under standard storage conditions (room temperature) and is classified as an irritant, necessitating careful handling . The fluorine atom at the ortho position of the phenyl ring contributes to its electronic and steric properties, which may influence reactivity and biological interactions.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDKQOQGZGDHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424363 | |
| Record name | 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-20-5 | |
| Record name | 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated benzene derivative with a suitable nucleophile, such as an organometallic reagent or a halide.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through various methods, such as the oxidation of an aldehyde or the hydrolysis of an ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid has been investigated for its potential biological activities:
Materials Science
The compound's unique structure allows it to serve as a building block for synthesizing more complex organic molecules. Its applications extend to the development of new materials, including specialty chemicals used in various industrial processes.
A review of related compounds provides insights into the biological activity of this compound:
- Cell Viability Assays : In vitro studies on structurally similar compounds have yielded IC50 values indicating effective concentrations for cytotoxicity against cancer cell lines. For example, a related compound demonstrated an IC50 value of approximately 168 µM against MCF-7 breast cancer cells.
- Mechanism of Action : The interaction of this compound with specific molecular targets may involve inhibition of enzymes or receptors, leading to various physiological effects.
Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 168 | MCF-7 |
| Compound B | Antifungal | 50 | Candida albicans |
| Compound C | Kinase Inhibition | 27 | ALK Kinase |
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to proteins or enzymes, leading to inhibition or activation of biological pathways. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Isoxazole Derivatives
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -Cl, -CF₃): Enhance stability and influence binding interactions in biological systems. Electron-Donating Groups (e.g., -OCH₃): The methoxy group in the 2-methoxyphenyl derivative may modulate solubility and metabolic stability .
Positional Isomerism :
- Fluorine substitution at the ortho position (target compound) vs. para (5-CF₃ analog) alters steric and electronic profiles, impacting molecular interactions .
Biological Activity
3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an isoxazole ring, a carboxylic acid functional group, and a fluorinated phenyl substituent. The molecular formula is with a molecular weight of 221.18 g/mol. Its structure allows for diverse interactions with biological targets, which can be exploited in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The fluorine atom enhances the compound's binding affinity and selectivity towards these targets, potentially increasing its efficacy as a therapeutic agent. The isoxazole ring contributes to the compound's stability and bioavailability, making it a promising candidate for further development in pharmacology .
Antimicrobial and Anti-inflammatory Properties
Research indicates that derivatives of isoxazole compounds exhibit notable antimicrobial and anti-inflammatory activities. For instance, studies have shown that certain isoxazole derivatives can inhibit the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
The compound's derivatives have been investigated for their anticancer properties. A study focusing on trisubstituted isoxazoles identified them as allosteric inverse agonists of RORγt, which plays a crucial role in cancer progression. These compounds demonstrated sub-micromolar potency in inhibiting cellular IL-17a expression levels, indicating their potential use in cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps in optimizing its biological activity. Key findings from SAR studies include:
- Fluorine Substitution : The presence of fluorine at the ortho position enhances metabolic stability and binding interactions with biological targets.
- Phenyl Ring Modifications : Variations in the phenyl substituent can significantly affect the compound's potency against various biological pathways .
Table 1: Summary of SAR Findings
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Fluorine Substitution | Increased binding affinity | |
| Phenyl Ring Variations | Altered potency | |
| Isoxazole Ring Stability | Enhanced bioavailability |
Case Study 1: Anticancer Efficacy
In a recent study, derivatives of this compound were tested against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents. For example, one derivative showed an IC50 value of against HCT116 cells, demonstrating strong cytotoxicity compared to conventional treatments .
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory effects of isoxazole derivatives on cytokine production in vitro. Compounds were found to reduce IL-6 and TNF-alpha levels significantly when tested on activated macrophages, suggesting their utility in managing inflammatory diseases .
Q & A
Q. What computational methods predict reactivity for further derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
